

A Comparative Guide to Structural Analogs of Ethyl 4-oxohexanoate and Their Applications

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Compound of Interest

Compound Name: *Ethyl 4-oxohexanoate*

Cat. No.: *B1313881*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of structural analogs of **Ethyl 4-oxohexanoate**, focusing on their potential applications as antimicrobial agents. The information presented is intended to inform research and development in the fields of medicinal chemistry and drug discovery.

Introduction

Ethyl 4-oxohexanoate is a γ -keto ester that serves as a versatile scaffold in organic synthesis. Its structural analogs, characterized by modifications at various positions, have garnered interest for their potential biological activities. This guide focuses on the antibacterial properties of a series of β -keto ester analogs, providing a comparative analysis of their efficacy against pathogenic bacteria. The data presented is derived from studies on compounds that, while not exact matches, share the core structural features of substituted keto esters and offer valuable insights into the structure-activity relationships within this chemical class.

Comparative Biological Activity Data

The antibacterial efficacy of a series of synthesized β -keto ester analogs was evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their antibacterial potency.

Table 1: Antibacterial Activity of β -Keto Ester Analogs[1][2]

Compound ID	R Group	Test Organism	MIC (mg/mL)	MBC (mg/mL)
Analog 1	4-Fluorophenyl	<i>Pseudomonas aeruginosa</i>	0.63	5.00
Staphylococcus aureus	0.63	5.00		
Analog 2	4-Chlorophenyl	<i>Pseudomonas aeruginosa</i>	0.63	5.00
Staphylococcus aureus	0.63	5.00		
Analog 3	4-Bromophenyl	<i>Pseudomonas aeruginosa</i>	0.32	2.50
Staphylococcus aureus	0.32	2.50		
Analog 4	4-Iodophenyl	<i>Pseudomonas aeruginosa</i>	0.16	1.25
Staphylococcus aureus	0.16	1.25		
Analog 5	4-Nitrophenyl	<i>Pseudomonas aeruginosa</i>	0.08	1.25
Staphylococcus aureus	0.08	1.25		
Analog 6	3,4-Dichlorophenyl	<i>Pseudomonas aeruginosa</i>	0.16	1.25
Staphylococcus aureus	0.16	1.25		
Analog 7	2,4-Dichlorophenyl	<i>Pseudomonas aeruginosa</i>	0.32	2.50
Staphylococcus aureus	0.32	2.50		

Analog 8	4- Trifluoromethylph enyl	Pseudomonas aeruginosa	0.08	1.25
Staphylococcus aureus	0.32	2.50		
Kanamycin	(Positive Control)	Pseudomonas aeruginosa	0.01	0.02
Staphylococcus aureus	0.01	0.02		

Experimental Protocols

Synthesis of β -Keto Ester Analogs[2]

The synthesis of the β -keto ester analogs was achieved through a multi-step process.

- Activation of Carboxylic Acids: The corresponding phenylacetic acid derivatives were activated using 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C.
- Condensation: The activated acids were then condensed with Meldrum's acid at room temperature overnight.
- Cyclization: The resulting intermediate was refluxed in tert-butanol to yield the final β -keto ester.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[1][2]

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized compounds were determined using the broth microdilution method.

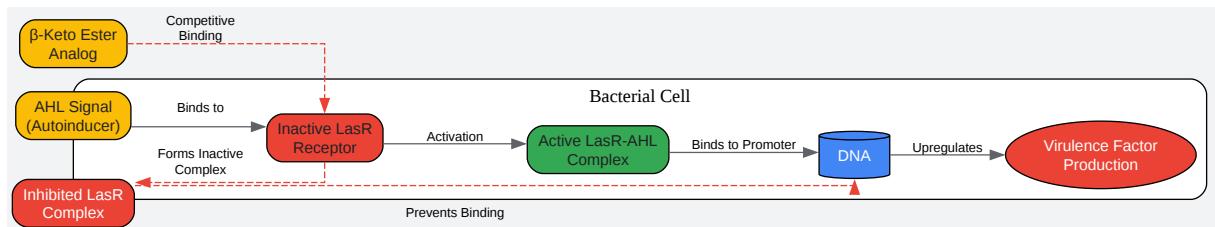
- Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth (MHB) at 37°C to an optical density corresponding to approximately 10^8 CFU/mL. The suspension was then diluted to a final concentration of 5×10^5 CFU/mL in the test wells.

- Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
- Incubation: The inoculated plates were incubated at 37°C for 24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
- MBC Determination: An aliquot from the wells showing no visible growth was sub-cultured onto Mueller-Hinton agar (MHA) plates and incubated for another 24 hours at 37°C. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Mechanism of Action: Quorum Sensing Inhibition

One of the proposed mechanisms for the antibacterial activity of these β -keto ester analogs is the inhibition of bacterial quorum sensing (QS).^{[1][2]} QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.

The β -keto ester analogs are structurally similar to N-acyl-homoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. It is hypothesized that these analogs act as competitive inhibitors of the AHL receptor proteins, such as LasR in *Pseudomonas aeruginosa*.

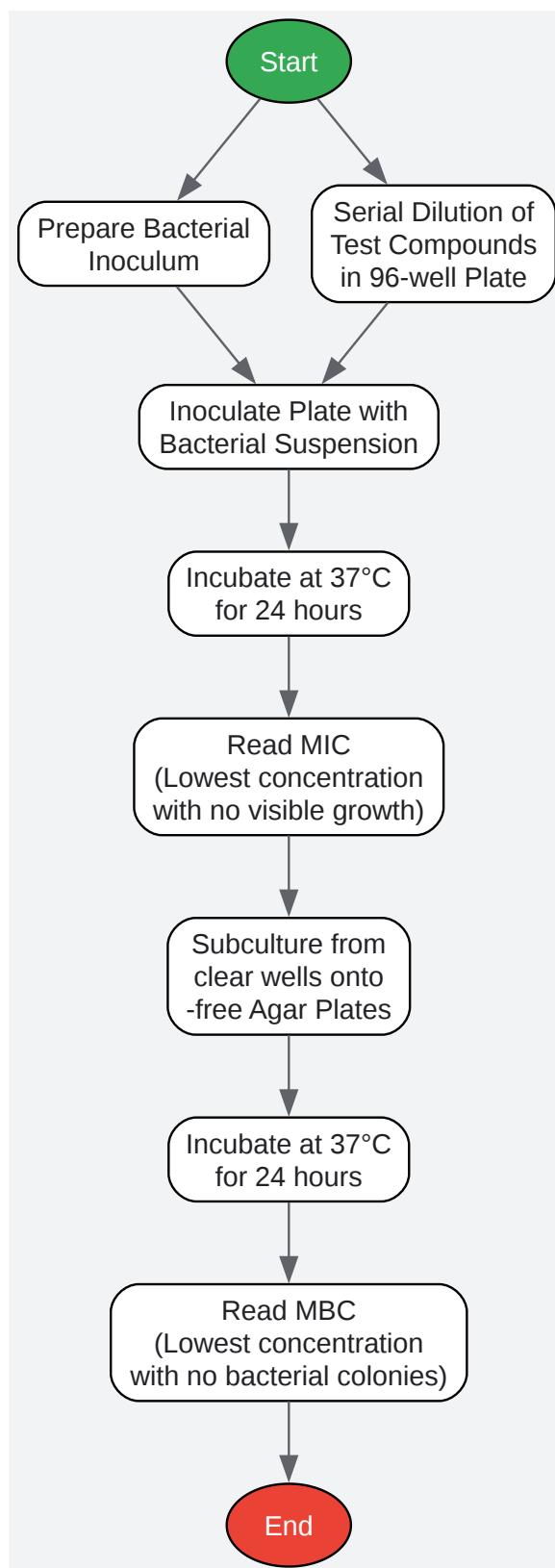


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Caption: Quorum Sensing Inhibition by β -Keto Ester Analogs.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

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References

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